molecular formula C19H16ClNO3 B1420577 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-79-1

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No.: B1420577
CAS No.: 1160253-79-1
M. Wt: 341.8 g/mol
InChI Key: BBZOXYDNAREMBW-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride ( 1160253-79-1) is a high-purity chemical intermediate with significant relevance in medicinal chemistry and anticancer research. This compound features a quinoline core, a privileged scaffold in drug discovery known for its versatile biomedical applications . The molecular structure incorporates a 2,5-dimethoxyphenyl group at the 2-position and a reactive acyl chloride group at the 4-position, making it a valuable building block for the synthesis of more complex amide and ester derivatives . Quinoline derivatives are extensively investigated as potential therapeutic agents, particularly in oncology. Research indicates that structurally similar 4-alkoxy-2-arylquinoline compounds demonstrate potent anticancer activity by inhibiting Topoisomerase I (TOP1), a validated chemotherapeutic target . These inhibitors function as TOP1 poisons, stabilizing the TOP1-DNA cleavage complex (TOP1cc) and preventing DNA relegation, which leads to irreversible DNA double-strand breaks and apoptosis in rapidly dividing cancer cells . The specific substitution pattern on the quinoline core is critical for this biological activity, suggesting this compound is a key synthetic precursor for developing novel TOP1 inhibitors. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers must handle this material with extreme care, as it is classified as a corrosive substance (GHS Category 1B). Please refer to the Safety Data Sheet for comprehensive handling and hazard information .

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-11-4-6-16-13(8-11)14(19(20)22)10-17(21-16)15-9-12(23-2)5-7-18(15)24-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZOXYDNAREMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the 2,5-dimethoxyphenyl group and the carbonyl chloride functional group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl chloride group to a corresponding alcohol or amine.

    Substitution: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like ammonia or primary amines under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Quinoline Family

The following table compares key structural and functional attributes of 2-(2,5-dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride with closely related quinoline derivatives:

Compound Name Substituents Functional Group Key Differences Applications/Reactivity
This compound (QY-7191) 2,5-Dimethoxyphenyl (position 2), 6-methyl (position 6) Carbonyl chloride (position 4) Reference compound Nucleophilic acyl substitution (e.g., amide formation)
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide (QZ-6403) 3,4-Dimethoxyphenyl (position 2), 6-methyl (position 6) Carbohydrazide (position 4) Methoxy group positions (3,4 vs. 2,5); carbohydrazide vs. carbonyl chloride Hydrazide-based conjugates; reduced electrophilicity
2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride (QY-9123) 2,5-Dimethoxyphenyl (position 2), 8-methyl (position 8) Carbonyl chloride (position 4) Methyl group position (8 vs. 6) Steric hindrance differences alter reaction kinetics
2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride (CAS 854874-29-6) 3,4-Dichlorophenyl (position 2) Carbonyl chloride (position 4) Electron-withdrawing Cl vs. electron-donating OMe groups Enhanced electrophilicity for acylation
2-Phenylquinoline-4-carboxyl chloride Phenyl (position 2) Carbonyl chloride (position 4) No methoxy/methyl substituents Simpler structure; lower steric demand
Key Observations:

Substituent Position Effects: The 2,5-dimethoxyphenyl group in QY-7191 provides distinct electronic effects compared to 3,4-dimethoxyphenyl (QZ-6403) or 3,4-dichlorophenyl (CAS 854874-29-6). Methoxy groups at positions 2 and 5 enhance solubility in polar solvents, while dichlorophenyl derivatives exhibit higher electrophilicity .

Functional Group Reactivity :

  • Carbonyl chloride derivatives (QY-7191, QY-9123, CAS 854874-29-6) are highly reactive toward amines or alcohols, forming amides or esters. In contrast, carbohydrazide (QZ-6403) is less electrophilic and used in hydrazone formation .

Infrared (IR) and NMR spectra of related compounds (e.g., 4k in ) highlight characteristic peaks for methoxy (≈2830 cm⁻¹, C-O stretch) and quinoline aromatic protons (δ 7.5–8.5 ppm) .

Comparison with Non-Quinoline Carbonyl Chlorides

  • 2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS 17880-88-5): The quinoxaline core lacks the electron-rich nitrogen environment of quinolines, reducing resonance stabilization of the carbonyl group. This increases reactivity in acylation reactions compared to QY-7191 .
  • 2-(2,4-Dichlorophenoxy)butanoyl chloride: A non-heterocyclic acyl chloride with a phenoxy group. Its linear structure and electron-withdrawing Cl substituents make it more reactive but less selective than QY-7191 in coupling reactions .

Biological Activity

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a quinoline backbone with a carbonyl chloride functional group and a dimethoxyphenyl substituent. This unique arrangement contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, although specific data on its spectrum of activity remains limited.

Antiviral Activity

The compound's potential antiviral properties have also been investigated. Preliminary studies suggest it may inhibit viral replication, but further studies are needed to elucidate the specific mechanisms involved.

Anticancer Effects

A significant focus of research has been on the anticancer properties of this compound. Various studies have demonstrated its cytotoxic effects on cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
EPG85-257RDB (P-gp+)1.81P-glycoprotein inhibition
EPG85-257P (P-gp-)3.32Induction of apoptosis and cell cycle arrest
A549 (Lung Cancer)0.90ROS generation and G2/M phase arrest

The compound has shown low to moderate toxicity in MTT assays, indicating a selective action against cancer cells while sparing normal cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity and disrupting cellular processes.
  • Apoptosis Induction : Studies have shown that treatment with this compound can lead to apoptosis in cancer cells, evidenced by increased levels of apoptotic markers such as caspases and p53 .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • Cytotoxicity Studies : In vitro studies on human cancer cell lines demonstrated significant cytotoxicity with IC50 values ranging from 0.90 µM to 3.32 µM, indicating strong potential as an anticancer agent .
  • Mechanistic Insights : Research involving docking studies has provided insights into how the compound binds to P-glycoprotein, suggesting a competitive inhibition mechanism that enhances drug sensitivity in resistant cancer types .
  • Combination Therapies : Investigations into combination therapies have shown that when used alongside established chemotherapeutics, this compound can enhance overall efficacy and reduce resistance in multidrug-resistant cancer cell lines .

Q & A

Q. What causes batch-to-batch variability in carbonyl chloride stability?

  • Methodological Answer :
  • Moisture Contamination : Implement rigorous drying protocols (e.g., molecular sieves in storage containers).
  • Degradation Pathways : Monitor by FTIR for carbonyl peak shifts (~1770 cm⁻¹ for acid chloride vs. ~1700 cm⁻¹ for carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

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